2-Methyltetrahydrofuran-2-carboxylic acid
Overview
Description
2-Methyltetrahydrofuran-2-carboxylic acid (2-MeTHF) is a compound that can be derived from renewable resources such as furfural or levulinic acid. It is considered an environmentally friendly solvent alternative due to its low miscibility with water, high boiling point, and remarkable stability compared to other cyclic ethers like tetrahydrofuran (THF). Its applications span across various fields including organic synthesis, organometallics, organocatalysis, biotransformations, and lignocellulosic material processing .
Synthesis Analysis
The synthesis of 2-MeTHF-related compounds has been explored in several studies. For instance, an efficient synthesis of 2-substituted tetrahydrofuran derivatives was developed starting from 5-norborne-2-ol, leading to good yields of the title compounds . Another study presented a stereoselective synthetic route to 2-aryltetrahydrofuran derivatives, which are precursors to natural products like lignans . Additionally, a one-pot hydrogenation of levulinic acid to 2-MeTHF was achieved using Ni-Cu/Al2O3 catalysts in green solvents, demonstrating the potential of non-noble metal-based catalysts in this synthesis .
Molecular Structure Analysis
The molecular structure of 2-MeTHF and related compounds has been characterized using various analytical techniques. For example, the synthesized 2-aryltetrahydrofuran derivatives were characterized by elemental analysis, FT-IR, 1H NMR, and MS . In another study, the crystal and molecular structures of chiral and racemic forms of a related compound were analyzed using crystallography and ab initio theoretical methods .
Chemical Reactions Analysis
2-MeTHF has been used as a solvent in various chemical reactions due to its favorable properties. It has been employed in the regioselective enzymatic acylation of nucleosides, showing high catalytic activity and thermostability . Moreover, it has been used as a cosolvent in the synthesis of (S)-3-chloro-1-phenylpropanol, proving to be effective for asymmetric reduction of water-insoluble prochiral ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MeTHF make it a suitable solvent for various applications. Its potential as a solvent for the extraction of levulinic acid from aqueous solutions was demonstrated, with high distribution coefficient values and successful performance in a continuous counter-current extraction column . These properties, along with its environmental benefits, suggest that 2-MeTHF could be considered for the extraction of other low molecular weight acids as well .
Scientific Research Applications
1. Biomass-Derived Chemical and Solvent Applications 2-Methyltetrahydrofuran, derived from biomass, is a significant solvent in organic chemistry. It has been effectively used in one-pot conversion processes involving non-precious metal catalysts for converting furfural into 2-methyltetrahydrofuran. This process involves two-stage packing in a single reactor, catalyzed by Lewis acid sites, and offers insights into the reaction pathway and mechanism, enhancing future design of 2-methyltetrahydrofuran catalysts (Liu et al., 2020).
2. Extraction of Levulinic Acid 2-Methyltetrahydrofuran has shown potential as a solvent for extracting levulinic acid from dilute aqueous solutions. Its high distribution coefficient values and performance in continuous counter-current columns suggest its suitability for extracting other low molecular weight acids such as formic or lactic acid (Laitinen et al., 2016).
3. Biofuel Compound and Green Solvent 2-Methyltetrahydrofuran is recognized as an attractive biomass-based platform chemical with potential as a biofuel compound. It can be synthesized from bio-based levulinic acid and γ-valerolactone. Studies have focused on the optimization of reaction conditions for the hydrogenation of γ-valerolactone over Ru/C and the subsequent conversion to 2-methyltetrahydrofuran (Al-Shaal et al., 2014).
4. Synthesis of Phosphatidylserine 2-Methyltetrahydrofuran has been used as a reaction medium for enzyme-mediated transphosphatidylation for synthesizing phosphatidylserine. This application highlights its efficiency and environmental friendliness in biosynthesis processes (Duan & Hu, 2013).
5. Organometallic Chemistry The stability of basic organometallic reagents in 2-methyltetrahydrofuran makes it suitable for processes involving these sensitive species, including asymmetric transformations. It is considered an environmentally friendly alternative in organometallic transformations (Monticelli et al., 2016).
6. Green Solvent in Solid-Phase Peptide Synthesis 2-Methyltetrahydrofuran has been proposed as a greener alternative solvent in solid-phase peptide synthesis, particularly for the incorporation of the first amino acid and for peptide precipitation after global deprotection, due to its reduced risk to human health and the environment (Al Musaimi et al., 2018).
7. Asymmetric Reduction in Biocatalysis It has been used in a cosolvent system for the asymmetric reduction of water-insoluble prochiral ketones, demonstrating its potential as an eco-friendly substitute for traditional organic solvents in biocatalysis (Tian et al., 2017).
8. Replacement for Dichloromethane in Biphasic Reactions 2-Methyltetrahydrofuran has been identified as a good substitute for dichloromethane in biphasic reactions due to its solvent polarity and Lewis base strength (Aycock, 2007).
9. Synthesis of Amphiphilic Copolymers It is used in the synthesis of amphiphilic copolymers via tandem polymerizations. The use of 2-methyltetrahydrofuran in these processes demonstrates its versatility and potential in reducing the environmental burden associated with pharmaceutical-grade polymer synthesis (Englezou et al., 2020).
10. Regioselective Enzymatic Acylation The biomass-derived 2-methyltetrahydrofuran has been used in the regioselective acylation of nucleosides, showing enhanced catalytic activity and thermostability compared to other solvents, highlighting its potential for sustainable and greener biocatalytic processes (Gao et al., 2012).
11. Conversion of Levulinic Acid to 2-Methyltetrahydrofuran Studies have shown the facile conversion of levulinic acid to 2-methyltetrahydrofuran using bimetallic catalysts, demonstrating the potential for sustainable chemical processes (Mizugaki et al., 2016).
12. Analysis and Quality Control 2-Methyltetrahydrofuran has been analyzed using capillary gas chromatography for quality control in its production process, demonstrating its importance as an organic intermediate and solvent (Hu-ku, 2015).
13. Ruthenium-Catalyzed Olefin Metathesis The use of 2-methyltetrahydrofuran in olefin metathesis with ruthenium catalysts has been explored, indicating its applicability in classical solvent replacement for such reactions (Smolen et al., 2014).
14. Enzymatic Acylation in Greener Solvents Enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener alternative to THF, has shown excellent regioselectivity and analytical yields, demonstrating its efficacy in biotransformations (Simeó et al., 2009).
15. Broad Application in Organic Chemistry 2-Methyltetrahydrofuran's properties make it suitable for applications in syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials, indicating its broad utility in organic chemistry (Pace et al., 2012).
Safety And Hazards
Future Directions
There is a continuous interest in the synthetic community operating at academic and industrial levels towards 2-Methyltetrahydrofuran . The use of non-toxic, inexpensive Earth-abundant 3d metal catalysts as well as alternative energy sources are particularly attractive for environmentally benign transformations . The conversion of lignocellulosic biomass to levulinic acid is also a promising area of research .
properties
IUPAC Name |
2-methyloxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAQMYIZDJCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390378 | |
Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltetrahydrofuran-2-carboxylic acid | |
CAS RN |
61449-65-8 | |
Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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